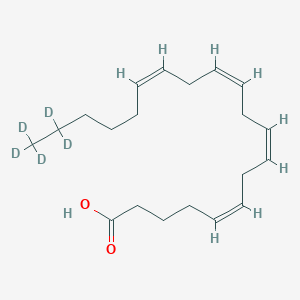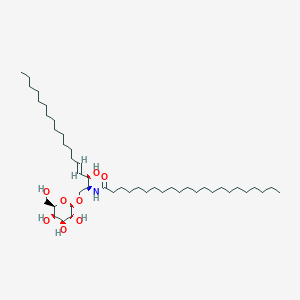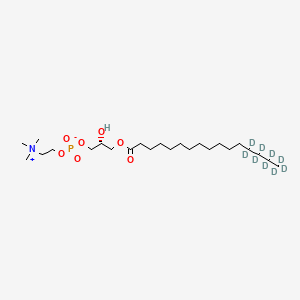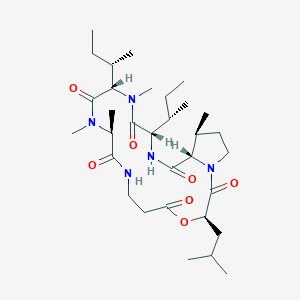![molecular formula C7H8N4O2S2 B3025976 5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 333409-31-7](/img/structure/B3025976.png)
5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
The compound “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” is a derivative of the oxadiazole class of compounds . Oxadiazoles are heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectral techniques .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Oxadiazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Aplicaciones Científicas De Investigación
Biological Interactions and Binding Studies
Background:: C1 is a biologically active substance with potential interactions in biological systems. Understanding its binding behavior is crucial for drug design and therapeutic applications.
Spectroscopic Analysis:: Researchers have studied C1’s binding to bovine blood plasma albumin (BSA) using fluorescence and FT-IR spectroscopy methods . Key findings include:
Anticancer Potential
Background:: Quinoline derivatives, like C1, have shown antineoplastic properties. Investigating C1’s anticancer effects is essential.
MTT Assay:: The MTT test quantifies living cells by measuring mitochondrial enzyme activity. C1’s impact on cell viability can be assessed using this assay .
Energetic Materials
Background:: C1’s unique structure suggests potential applications in energetic materials.
Detonation Properties:: C1 exhibits low mechanical sensitivity and high gas volume after detonation. It represents a novel type of blunt energetic material with promising applications .
Anti-Inflammatory and Analgesic Activities
Background:: Exploring C1’s anti-inflammatory and analgesic effects is relevant for drug development.
In Vitro Studies:: Previous investigations have explored C1’s antiviral and cytostatic activity. It was tested against viral strains and cell lines, showing potential therapeutic effects .
Direcciones Futuras
The future directions for research on “5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their broad range of biological activities . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .
Mecanismo De Acción
Target of Action
Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines .
Mode of Action
The compound interacts with its targets, leading to changes in cell cycle progression and/or induction of apoptosis . This is manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .
Biochemical Pathways
The compound affects the cell cycle progression and apoptosis pathways . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II . These changes in the biochemical pathways lead to the arrest of cell cycle progression and/or induction of apoptosis .
Pharmacokinetics
Similar compounds containing the 1,3,4-oxadiazole ring have been found to contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .
Result of Action
The compound’s action results in significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . This leads to the arrest of cell cycle progression and/or induction of apoptosis .
Action Environment
The synthesis of similar compounds has been carried out under both conventional and ultrasonic irradiation conditions , suggesting that the compound’s synthesis and action may be influenced by environmental conditions such as temperature and pressure.
Propiedades
IUPAC Name |
5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRUIPQODDPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
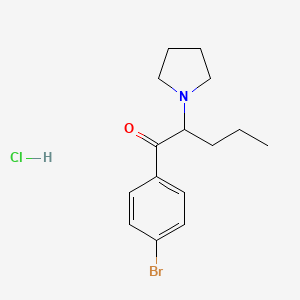
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
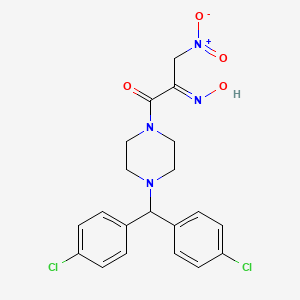
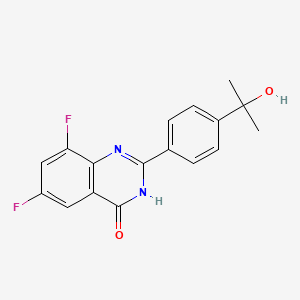
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
